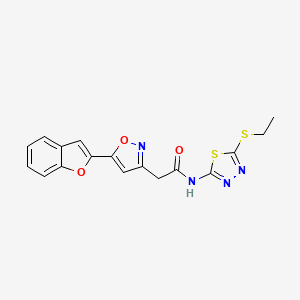![molecular formula C12H15Cl2N3O3S B2378356 1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide CAS No. 309278-23-7](/img/structure/B2378356.png)
1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide involves multiple steps. One common synthetic route includes the reaction of 2,5-dichlorobenzenesulfonyl chloride with piperidine-4-carbohydrazide under controlled conditions . The reaction typically requires an inert atmosphere and specific temperature conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
Análisis De Reacciones Químicas
1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide is widely used in scientific research, particularly in the following areas:
Mecanismo De Acción
The mechanism of action of 1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function . The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide can be compared with other similar compounds, such as:
1-[(2,4-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide: This compound has a similar structure but with different chlorine substitution patterns, which can affect its reactivity and applications.
1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazone: This compound has a different functional group, which can lead to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N3O3S/c13-9-1-2-10(14)11(7-9)21(19,20)17-5-3-8(4-6-17)12(18)16-15/h1-2,7-8H,3-6,15H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCYYYGAIMVLGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,5S)-N-(4-chlorobenzyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2378277.png)


![4-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-2-phenyl-1,3-thiazole](/img/structure/B2378283.png)



![4-[1-(Furan-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2378292.png)
![8-(4-benzylpiperidin-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2378293.png)

![3-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyridazine](/img/structure/B2378296.png)
